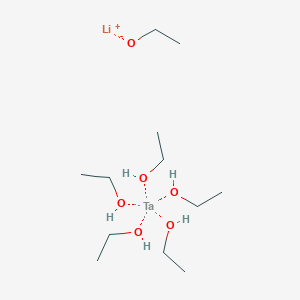

Lithium tantalum ethoxide

Description

Lithium tantalum ethoxide refers to a combination of lithium ethoxide (LiC₂H₅O) and tantalum(V) ethoxide (Ta(OEt)₅) in materials science and organic synthesis. These compounds are often used together as precursors for advanced materials, such as lithium tantalate (LiTaO₃) thin films or ceramics, via sol-gel or atomic layer deposition (ALD) processes . Lithium ethoxide acts as a strong base and catalyst in organic reactions, while tantalum ethoxide serves as a metal-organic precursor for depositing tantalum-containing layers .

Properties

IUPAC Name |

lithium;ethanol;ethanolate;tantalum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEHYQZUNDVJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35LiO6Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tantalum ethoxide can be synthesized through several methods. One common approach involves the reaction of tantalum(V) ethoxide with lithium tert-butoxide in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation . Another method involves the sol-gel process, where lithium acetate and tantalum ethoxide are mixed in a solvent like 1,2-propylene glycol. This method allows for the formation of high-concentration precursor solutions and thicker films .

Industrial Production Methods

In industrial settings, this compound is often produced using plasma-enhanced atomic layer deposition (ALD). This method involves the use of tantalum(V) ethoxide and a lithium-containing reagent, such as lithium tert-butoxide, in the presence of a plasma source. The ALD process allows for the deposition of high-quality films with excellent uniformity and conformality .

Chemical Reactions Analysis

Hydrolysis and Formation of Lithium Tantalate

The most critical reaction involves hydrolysis to form lithium tantalate, a process fundamental to thin-film deposition and sol-gel synthesis:

-

Conditions : Controlled moisture exposure (25–80°C) in inert atmospheres minimizes side reactions .

-

Mechanism : Sequential cleavage of Ta–O–C₂H₅ bonds by water leads to oxide network polymerization. Excess water accelerates gelation but risks amorphous phase formation .

-

Applications : Produces ferroelectric LiTaO₃ films for optical waveguides and piezoelectric devices .

Thermal Decomposition in Atomic Layer Deposition (ALD)

Plasma-enhanced ALD uses lithium tantalum ethoxide to deposit LiₓTaᵧO_z solid-state electrolytes:

-

Parameters : Optimal at 175°C with a pulse sequence of 1× Li₂O + 6× Ta₂O₅ .

-

Film Properties :

-

Excess Ta₂O₅ reduces Li⁺ mobility but enhances CO₂ stability .

Modification with Chelating Agents

In sol-gel synthesis, modifiers like acetic acid (AcOH) and acetylacetone (acac) alter precursor reactivity:

Reaction with Acetic Acid

-

FTIR Evidence : Symmetric (νₛ 1440 cm⁻¹) and asymmetric (νₐₛ 1580 cm⁻¹) COO⁻ vibrations confirm bridging acetate ligands (Δν = 140 cm⁻¹) .

Reaction with Acetylacetone

Electrochemical Behavior in Lithium-Ion Systems

Lithium content in tantalum oxides (synthesized via ethoxide precursors) impacts electrocatalytic performance:

-

Charge Transfer Resistance :

Li/Ta Ratio Phase Composition Rₜₜ (Ω) 0.5 Amorphous Ta₂O₅ 450 2.0 Li₅.₀₄Ta₆.₁₆O₁₇.₉₂ + Li₃TaO₄ 220 -

Optimal Performance : LTO-2 (Li/Ta = 2) exhibits lower OCP (−0.15 V vs. Ag/AgCl) and higher electroactive surface area (12.5 cm²/mg) .

Polymerization and Oxide Network Formation

Hydrolysis intermediates undergo condensation to form polymeric Li–O–Ta networks:

This compound’s versatility in hydrolysis, thermal decomposition, and ligand exchange underpins its utility in advanced materials. Its reactions are finely tunable via modifiers and process parameters, enabling tailored properties for optical, electrochemical, and catalytic applications.

Scientific Research Applications

Ferroelectric Materials

Lithium tantalate is a widely used ferroelectric material due to its high dielectric constant and piezoelectric properties. It is utilized in:

- Non-volatile Memory Devices : Thin films of lithium tantalate are employed in ferroelectric random access memory (FeRAM) due to their ability to retain information without power.

- Optoelectronic Devices : The compound's electro-optic properties make it suitable for applications in modulators and switches.

Optical Coatings

Lithium tantalum ethoxide is used to produce optical coatings with high refractive indices. These coatings are essential in:

- Anti-reflective Coatings : Used on lenses and optical components to minimize reflection losses.

- Optical Filters : Employed in various optical devices to selectively transmit or reflect specific wavelengths.

Sensors

The unique properties of lithium tantalate make it ideal for sensor applications:

- Pressure Sensors : Its piezoelectric properties allow it to convert mechanical stress into electrical signals.

- Temperature Sensors : The material can be used in thermoelectric devices due to its sensitivity to temperature changes.

Synthesis of Lithium Tantalate Ceramics

A study demonstrated the sol-gel synthesis of lithium tantalate ceramics modified with acetic acid and acetylacetone. The incorporation of these modifiers led to improved structural characteristics and enhanced ferroelectric properties, as indicated by FTIR spectroscopy analysis .

Thin Film Applications

Research on the deposition of lithium tantalate thin films via atomic layer deposition (ALD) showed that varying deposition parameters significantly affected the film's microstructure and electrical properties. These films exhibited promising characteristics for use in electronic devices .

Comparative Data Table

Mechanism of Action

The mechanism by which lithium tantalum ethoxide exerts its effects is primarily through the formation of lithium tantalate (LiTaO₃) films. These films exhibit excellent piezoelectric, pyroelectric, and non-linear optical properties. The molecular targets and pathways involved include the interaction of lithium ions with the tantalum oxide matrix, leading to enhanced ionic conductivity and stability .

Comparison with Similar Compounds

Lithium Ethoxide vs. Sodium/Potassium Ethoxide

Performance Metrics :

- In ring-closure reactions, lithium ethoxide reduces activation energy by 115.86 kJ/mol compared to uncatalyzed pathways, while sodium/potassium analogs show lower efficiency due to reduced coordination ability .

- Lithium ethoxide’s smaller ionic radius enhances its ability to stabilize transition states via coordination bonds, enabling single-step mechanisms instead of multi-step pathways .

Tantalum(V) Ethoxide vs. Other Metal Alkoxides

Performance Metrics :

Lithium tert-Butoxide vs. Lithium Ethoxide in ALD

- Lithium tert-butoxide (LiOtBu) : Used with Ta(OEt)₅ for low-temperature (225°C) LiTaO₃ film deposition, offering better thermal stability than lithium ethoxide .

- Lithium Ethoxide : More reactive but prone to hydrolysis, limiting its use in moisture-sensitive ALD processes .

Data Tables

Table 1: Comparative Properties of Lithium and Tantalum Ethoxides

Table 2: Film Properties from Metal Alkoxides

| Precursor | Film Type | Conductivity (S/cm) | Roughness (nm) | Deposition Temp (°C) |

|---|---|---|---|---|

| Ta(OEt)₅ + LiOtBu | LiTaO₃ | 10⁻⁵–10⁻⁸ | <1 | 225 |

| Ta(OEt)₅ | TaOₓCᵧ | 10⁻⁴ | 16 | RT (Plasma-assisted) |

| Hf(OtBu)₄ | HfC/HfO₂ | N/A | N/A | >300 |

Research Findings and Mechanistic Insights

- Catalytic Efficiency : Lithium ethoxide’s coordination with substrates (e.g., O and N atoms) lowers transition-state energy, enabling single-step ring closure vs. three-step uncatalyzed pathways .

- Material Synthesis : Sol-gel processes using LiC₂H₅O and Ta(OEt)₅ yield LiTa₃O₈ powders with 1250°C sintering temperatures, outperforming solid-state methods (1330°C) in purity .

- Thin-Film Engineering : ALD with Ta(OEt)₅ produces conformal Ta₂O₅ layers with controlled roughness (0.02–0.2 M precursor concentrations), critical for perovskite solar cell efficiency .

Biological Activity

Lithium tantalum ethoxide is an organometallic compound with the molecular formula and a molecular weight of approximately 458.04 g/mol. It is primarily utilized as a precursor for lithium tantalum oxide films, which have applications in electronics and materials science. This compound is sensitive to moisture and typically appears as a pale yellow liquid with an alcohol-like odor. Its CAS number is 127503-04-2, and it is categorized under lithium alkoxides.

Biological Activity Overview

While extensive research on the biological activity of this compound specifically is limited, its components and related compounds have been studied for their potential biological effects. The following sections will explore the biological implications of lithium and tantalum, particularly in the context of their use in medical applications.

Lithium Compounds

Lithium has been widely studied for its therapeutic effects, particularly in psychiatry for the treatment of bipolar disorder. Its biological activity includes:

- Mood Stabilization : Lithium salts are known to stabilize mood and reduce the frequency and severity of manic episodes.

- Neuroprotective Effects : Research indicates that lithium may promote neurogenesis and protect against neurodegenerative diseases by modulating signaling pathways such as the Wnt/β-catenin pathway.

Tantalum Compounds

Tantalum, particularly in the form of tantalum oxide, has shown promise in biomedical applications:

- Biocompatibility : Tantalum oxide is biocompatible and has been used in implants due to its excellent corrosion resistance and ability to integrate with bone.

- Antibacterial Properties : Studies have demonstrated that tantalum coatings can exhibit antibacterial properties, making them suitable for use in medical implants to prevent infections.

Case Studies

- Lithium Tantalum Oxide Films : A study investigated the properties of lithium tantalum oxide films produced from this compound. The films exhibited high dielectric constants and were found to be effective in capacitive applications, suggesting potential uses in electronic devices that require biocompatibility.

- Tantalum Coatings on Implants : Research on tantalum-coated titanium implants revealed enhanced resistance to microbiologically induced corrosion (MIC) and improved mechanical properties. These findings support the use of tantalum-based materials in dental applications, highlighting their potential for reducing infection rates post-surgery.

Data Table: Biological Activities of Lithium and Tantalum Compounds

The mechanisms through which lithium and tantalum compounds exert their biological effects can vary significantly:

- Lithium's Mechanism : Lithium's mood-stabilizing effects are believed to be mediated through multiple pathways including inhibition of inositol monophosphatase, leading to altered neurotransmitter release.

- Tantalum's Mechanism : The biocompatibility and antibacterial properties of tantalum may be attributed to its stable oxide layer that forms upon exposure to physiological environments, which prevents bacterial adhesion.

Q & A

Q. What are the primary methods for synthesizing lithium tantalum ethoxide and its derivatives?

this compound and related compounds are synthesized via sol-gel processes, atomic layer deposition (ALD), and vacuum distillation. For example:

- Sol-gel synthesis uses lithium acetate and tantalum ethoxide as precursors to produce lithium tantalate (LiTaO₃) thin films, with parameters like precursor concentration and annealing temperature critical to crystallinity .

- ALD employs tantalum ethoxide and water/plasma-activated hydrogen to deposit oxygen-deficient TaOₓ films, where precursor pulse time and substrate temperature govern film stoichiometry .

- Vacuum distillation (1 kPa, 190–230°C) purifies tantalum ethoxide, with reflux ratio and water content in ethanol affecting yield and impurity levels (e.g., Al, Nb < 0.0005%) .

Q. How does lithium ethoxide influence reaction kinetics in organic synthesis?

Lithium ethoxide acts as a Lewis acid catalyst, reducing activation energies by stabilizing intermediates via coordination bonds. For instance:

- In synthesizing 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile, it lowers the activation energy of the rate-determining step by 115.86 kJ·mol⁻¹ compared to uncatalyzed reactions. This occurs through hydrogen-bonded intermediates (e.g., complex Rc with O8-H6 bond length 1.517 Å) that bypass high-energy transition states .

Q. What characterization techniques are critical for analyzing this compound-based thin films?

Key methods include:

- Ellipsometry : Measures film thickness and growth rate during ALD .

- Atomic Force Microscopy (AFM) : Quantifies surface roughness (<1 nm for ALD-derived TaOₓ films) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxygen deficiency and stoichiometry in TaOₓ films .

- FTIR/Raman Spectroscopy : Tracks ligand removal and structural evolution during sol-gel synthesis .

Advanced Research Questions

Q. How do reaction mechanisms differ between catalyzed and uncatalyzed pathways involving this compound?

Catalyzed pathways feature multi-step coordination-assisted mechanisms, while uncatalyzed routes involve higher-energy transitions:

- Catalyzed : In the synthesis of 2-dicyanomethylene derivatives, lithium ethoxide forms a stable H-bond complex (Rc), enabling direct intermediate (IM5) formation without activation energy. Subsequent hydrogen transfer (TS6, 97.43 kJ·mol⁻¹) proceeds via a single ring-closure step .

- Uncatalyzed : The same reaction requires three steps with higher activation energies (e.g., 213.29 kJ·mol⁻¹ for TS6) due to the absence of stabilizing coordination bonds .

Q. What parameters govern the growth rate and morphology of tantalum oxide thin films using ALD with this compound?

Critical parameters include:

- Precursor temperature : Higher tantalum ethoxide source temperatures (e.g., 140°C) enhance vapor pressure, increasing deposition rates .

- Substrate temperature : Optimal ranges (300–500°C) balance surface reaction kinetics and precursor decomposition .

- Plasma activation : Hydrogen plasma reduces oxygen content in TaOₓ films, enabling tunable dielectric properties for memory devices .

Q. How can contradictions in reported activation energies for lithium ethoxide-catalyzed reactions be resolved?

Discrepancies arise from computational vs. experimental methodologies:

- Computational studies (e.g., DFT at B3LYP/6-31G(d)) may underestimate solvent effects or entropy contributions, leading to lower activation energies .

- Experimental variations in catalyst concentration, solvent polarity, or measurement techniques (e.g., calorimetry vs. kinetic analysis) can alter observed values . Cross-validation using isotopic labeling or in-situ spectroscopy is recommended .

Q. What strategies optimize lithium incorporation in tantalum oxide films for enhanced ion conduction?

Co-synthesis methods using atmospheric pressure plasma jets (APPJ) enable precise lithium doping:

- Mixing lithium tert-butoxide with tantalum ethoxide precursors at 33–34 s exposure achieves homogeneous Li distribution in TaOₓCᵧ films, improving ionic conductivity by 3 orders of magnitude .

- Post-deposition annealing (650°C) removes organic residues and enhances crystallinity, critical for battery or memristor applications .

Q. How do computational models (e.g., DFT) aid in understanding this compound's catalytic behavior?

DFT simulations reveal atomic-level mechanistic insights:

- Transition state analysis : Identifies bond-forming critical points (e.g., C2–H4 bond length 1.357 Å in TS6) and charge density changes (0.1376 a.u.) during hydrogen transfer .

- Energy profiling : Compares catalyzed vs. uncatalyzed pathways, highlighting the role of lithium coordination in reducing energy barriers .

Tables

Table 1. Comparison of Catalyzed vs. Uncataylzed Reaction Pathways

Table 2. ALD Parameters for TaOₓ Film Deposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.